molecular formula C13H16N2 B052368 1-(Piperidin-4-yl)-1H-indole CAS No. 118511-81-2

1-(Piperidin-4-yl)-1H-indole

Cat. No.: B052368
CAS No.: 118511-81-2
M. Wt: 200.28 g/mol
InChI Key: RQEDXUKWSYJDPG-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-piperidone with indole in the presence of a suitable catalyst can yield this compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, where reagents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.

    Reduction: Reduced derivatives like 1-(Piperidin-4-yl)-1H-indoline.

    Substitution: Halogenated indoles or nitroindoles.

Scientific Research Applications

Common Synthesis Methods

  • Nucleophilic Substitution : Indole reacts with piperidine under basic conditions.
  • Oxidation and Reduction : The compound can undergo various reactions, including oxidation with potassium permanganate (KMnO₄) or reduction with sodium borohydride (NaBH₄) .

Biological Activities

1-(Piperidin-4-yl)-1H-indole has been studied for its potential biological activities, particularly in the context of drug development. Research indicates that it may exhibit antimicrobial and anticancer properties.

Anticancer Research

Recent studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant activity against MLL leukemia cells, with IC50 values indicating potent inhibitory effects .

Opioid Receptor Modulation

The compound has also been explored as a ligand for nociceptin opioid receptors (NOP). Research indicates that modifications to the indole moiety can enhance binding affinity and selectivity for NOP receptors, which may lead to the development of new analgesics .

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

  • Pain Management : Compounds derived from this structure may serve as effective pain management therapies by acting on opioid receptors.
  • Cancer Treatment : The ability to inhibit specific cancer cell lines positions this compound as a candidate for further development in oncology.

Study on NOP Ligands

A study focusing on 2-substituted N-piperidinyl indoles revealed that these compounds could act as full agonists at NOP receptors, demonstrating improved potency compared to their 3-substituted counterparts. This research highlights the importance of structural modifications in enhancing biological activity .

Structure-Based Optimization

Another investigation optimized the structure of indole derivatives to improve their pharmacokinetic profiles. This study successfully identified compounds with enhanced selectivity and reduced off-target effects, paving the way for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various receptors in the body, including serotonin and dopamine receptors. The piperidine ring can enhance the binding affinity and specificity of the compound. The pathways involved may include modulation of neurotransmitter release and receptor activation, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)-1H-indole is unique due to its dual ring structure, combining the properties of both indole and piperidine rings. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(Piperidin-4-yl)-1H-indole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by empirical data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound consists of an indole ring fused with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) at low concentrations (IC50 values ranging from 6.25 µM to 25 µM) .
  • Enzyme Inhibition : The compound has been reported to act as an enzyme inhibitor, potentially modulating pathways involved in cell growth and survival .
  • Receptor Modulation : It has been noted for its ability to modulate receptor activities, particularly in the context of serotonin receptors, which are crucial for various neurological functions .

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes. For instance:

  • Cytotoxicity Against Cancer Cells : The compound interacts with key proteins such as PI3K and CDK4, which play vital roles in cancer cell proliferation and survival. This interaction may lead to the inhibition of tumor growth and progression .
  • Immune Modulation : Compounds similar to this compound have been shown to modulate immune responses by inhibiting cathepsin S activity, potentially offering therapeutic benefits in autoimmune diseases .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • Anticancer Activity : In vitro studies demonstrated that at concentrations as low as 6.25 µM, certain derivatives significantly decreased cell viability in MDA-MB-231 cells. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .
  • Enzyme Inhibition Studies : Research indicated that the compound could inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different studies.

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-2316.25
AnticancerMCF-725
Enzyme InhibitionVarious EnzymesNot specified
Receptor ModulationSerotonin ReceptorsNot specified

Q & A

Basic Research Questions

Q. What are the key considerations in designing a high-yield synthesis protocol for 1-(Piperidin-4-yl)-1H-indole?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of tetrahydro-pyridine intermediates. For example, hydrogenation using platinum(IV) oxide (PtO₂) at 2 bar pressure for 1 hour achieved 51% yield in related indole-piperidine derivatives . Optimization includes:

  • Catalyst selection : PtO₂ vs. palladium-based catalysts for regioselectivity.
  • Reaction conditions : Pressure (1–3 bar), temperature (room to 50°C), and solvent (acetic acid for acid-mediated cyclization) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC-MS (C-18 column, acetonitrile/water gradient) to achieve >95% purity .
Reaction ParameterOptimal ConditionYield (%)Reference
Catalyst (PtO₂)2 bar, 1 hour51
Purification (HPLC-MS)C-18 column92

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound derivatives?

Methodological Answer: ¹H NMR identifies proton environments critical for structural validation:

  • Aromatic protons : Signals at δ 7.53 (H4) and δ 6.93 (H6, J = 8.3 Hz) confirm indole ring substitution .
  • Piperidine protons : Peaks at δ 2.44–2.37 (H2') and δ 1.53 (H3') align with piperidine ring conformation .
  • Functional groups : Methyl groups (δ 2.40) and benzyl protons (δ 5.32) validate N-alkylation . Coupling constants (J) and integration ratios further resolve stereochemical ambiguities.

Q. What purification techniques are effective for isolating this compound from complex mixtures?

Methodological Answer:

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients separates non-polar by-products. Reverse-phase HPLC-MS (C-18 column) isolates polar derivatives .
  • Recrystallization : Ethanol/water (1:1 v/v) yields crystalline products, validated by sharp melting points (e.g., 172–174°C for oxalate salts) .
  • Derivatization : Forming salts (e.g., oxalate) improves crystallinity for easier isolation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound in antihistaminic applications?

Methodological Answer: SAR studies involve:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., fluoro at indole’s 6-position) enhances receptor affinity. N-alkylation (e.g., 2-ethoxyethyl) improves metabolic stability .
  • In vitro assays : Histamine H₁ receptor binding assays (IC₅₀ < 10 nM) prioritize candidates for in vivo testing .
  • Computational docking : Software like AutoDock Vina predicts binding modes to histamine receptors, guiding rational design .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for analogs?

Methodological Answer: Discrepancies arise from unmodeled factors (e.g., solvent effects). Mitigation strategies:

  • Molecular dynamics (MD) : Simulate receptor flexibility over 100+ ns to refine binding poses .
  • Orthogonal assays : Surface plasmon resonance (SPR) measures binding kinetics, while cAMP assays confirm functional antagonism .
  • QSAR refinement : Incorporate experimental IC₅₀ values to adjust parameters like logP and polar surface area .

Q. How can researchers optimize reaction conditions to minimize by-products in indole-piperidine couplings?

Methodological Answer:

  • Catalyst screening : Compare PtO₂ (51% yield) with Pd/C (lower efficiency for bulky substrates) .
  • Solvent optimization : Acetic acid promotes cyclization but may require neutralization post-reaction .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., acylation) .
By-Product SourceMitigation StrategyReference
Unreacted starting materialExtended reaction time (24h)
Oxidative degradationInert atmosphere (N₂/Ar)

Q. Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • ANOVA with post-hoc tests : Compare multiple derivatives’ efficacy (e.g., Tukey’s test for p < 0.05 significance) .
  • Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Q. How can researchers validate the purity of this compound derivatives post-synthesis?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., m/z = 219 [M+1]⁺ for 6-fluoro-3-piperidin-4-yl-1H-indole) .
  • Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (±0.3%) .
  • HPLC-UV : Purity >95% at λ = 254 nm, with single peak retention times .

Properties

IUPAC Name

1-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEDXUKWSYJDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555741
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118511-81-2
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A glacial acetic acid (15 mL) solution containing Pd(OH)2 /C and 1-benzyl-4-(1-indolyl)-piperidine was placed under an H2 atmosphere. The reaction temperature was raised to 80° C. After 1 hour, the reaction was cooled to room temperature and filtered. The filtrate was made basic (pH 8-9) with saturated NaHCO3, and extracted with methylene chloride. The extract was washed with water, dried, and concentrated. This material was sufficiently pure for further reactions giving 1.09 g (80% yield) of the title compound.
Name
1-benzyl-4-(1-indolyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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